molecular formula C4H8OS B2770801 Thietan-3-ylmethanol CAS No. 1499730-57-2

Thietan-3-ylmethanol

Cat. No.: B2770801
CAS No.: 1499730-57-2
M. Wt: 104.17
InChI Key: WTRVLKQKYDECIP-UHFFFAOYSA-N
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Description

Thietan-3-ylmethanol is an organic compound with the molecular formula C4H8OS. It is a colorless to yellow liquid that is primarily used in chemical synthesis and research. The compound features a thietane ring, which is a four-membered ring containing a sulfur atom, and a hydroxymethyl group attached to the third carbon of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thietan-3-ylmethanol can be synthesized through various methods, including:

    Grignard Reaction: One common method involves the reaction of a thietane derivative with a Grignard reagent. .

    Ring Expansion: Another method involves the ring expansion of thiiranes.

Industrial Production Methods: Industrial production of this compound often involves the use of optimized reaction conditions to ensure high yield and purity. This includes maintaining anhydrous conditions and using appropriate solvents like diethyl ether to stabilize the Grignard reagent .

Chemical Reactions Analysis

Types of Reactions: Thietan-3-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thietan-3-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of thietan-3-ylmethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The sulfur atom in the thietane ring can also engage in unique chemical interactions, contributing to the compound’s overall properties .

Comparison with Similar Compounds

Uniqueness: Thietan-3-ylmethanol is unique due to its four-membered sulfur-containing ring, which imparts distinct chemical and physical properties. The presence of the sulfur atom influences the compound’s reactivity, making it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

thietan-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c5-1-4-2-6-3-4/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRVLKQKYDECIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499730-57-2
Record name (thietan-3-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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